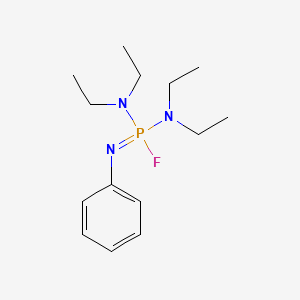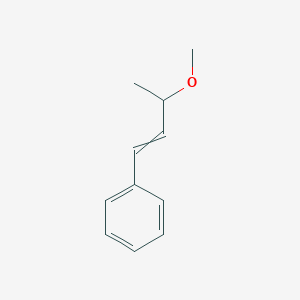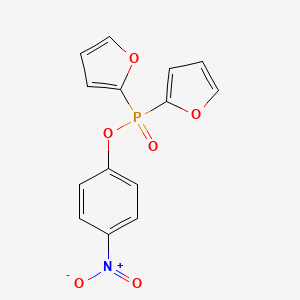![molecular formula C17H24N2O4S B14410200 L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- CAS No. 83328-03-4](/img/structure/B14410200.png)
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is a complex organic compound with the molecular formula C17H24N2O4S . It is a derivative of L-phenylalanine and L-leucine, incorporating a mercaptoacetyl group. This compound is notable for its unique structure, which includes a thiol group, aromatic rings, and multiple functional groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- typically involves the coupling of L-phenylalanine and L-leucine derivatives. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The mercaptoacetyl group is then introduced through a thiol-ene reaction, which involves the addition of a thiol to an alkene under radical conditions . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides and peptide derivatives. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing high-purity compounds on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: A precursor to L-tyrosine and neurotransmitters.
L-Leucine: An essential amino acid involved in protein synthesis.
N-Acetyl-L-phenylalanine: A derivative of L-phenylalanine with acetyl protection.
Uniqueness
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is unique due to its incorporation of both L-phenylalanine and L-leucine, along with a mercaptoacetyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse biochemical reactions .
Propiedades
Número CAS |
83328-03-4 |
|---|---|
Fórmula molecular |
C17H24N2O4S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-methyl-2-[(2-sulfanylacetyl)amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H24N2O4S/c1-11(2)8-13(18-15(20)10-24)16(21)19-14(17(22)23)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1 |
Clave InChI |
BQXADZPBYAJPEH-KBPBESRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


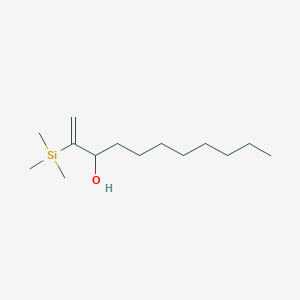

![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
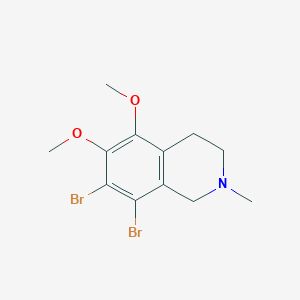
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)

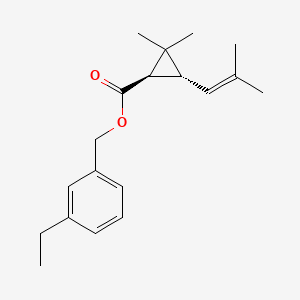
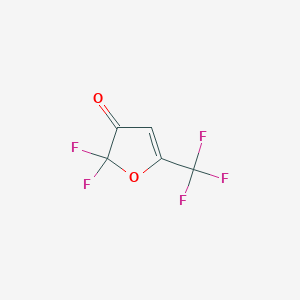
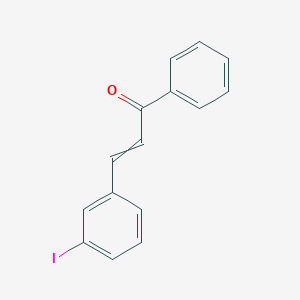
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
